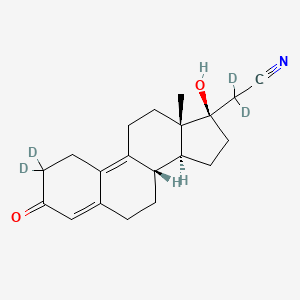
Dienogest-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dienogest-d4 is a synthetic progestogen, specifically a deuterated form of dienogest. It is used in various medical applications, particularly in the treatment of endometriosis and as a component of hormonal contraceptives. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dienogest-d4 involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Cyanomethylation: Addition of a cyanomethyl group to the steroid framework.
Deuteration: Replacement of hydrogen atoms with deuterium to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and quality.
Catalysis: Use of catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as chromatography to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dienogest-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Hydroxylated Derivatives: Products with additional hydroxyl groups.
Ketones and Aldehydes: Oxidized forms of this compound.
Substituted Steroids: Steroids with different functional groups replacing the original ones.
Scientific Research Applications
Dienogest-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of dienogest.
Endometriosis Treatment: Investigated for its efficacy in reducing endometriotic lesions and alleviating pain.
Hormonal Contraceptives: Studied as a component of contraceptive formulations.
Metabolic Stability Studies: Used to understand the metabolic pathways and stability of dienogest.
Mechanism of Action
Dienogest-d4 acts as an agonist at the progesterone receptor. It exerts its effects by:
Binding to Progesterone Receptors: Activates the receptors, leading to changes in gene expression.
Endometrial Atrophy: Causes thinning of the endometrial lining, reducing menstrual bleeding and pain.
Antiandrogenic Effects: Reduces androgen levels, which can help in treating conditions like acne.
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: Another synthetic progestogen used in contraceptives.
Norethindrone: A progestin used in hormonal therapies.
Medroxyprogesterone Acetate: Used in hormone replacement therapy and contraceptives.
Uniqueness of Dienogest-d4
This compound is unique due to its deuterium substitution, which enhances its metabolic stability. This makes it particularly useful for pharmacokinetic studies and provides a longer duration of action compared to other progestins.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2-dideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2 |
InChI Key |
AZFLJNIPTRTECV-ZUPPPEGNSA-N |
Isomeric SMILES |
[2H]C1(CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C([2H])([2H])C#N)O)C)[2H] |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
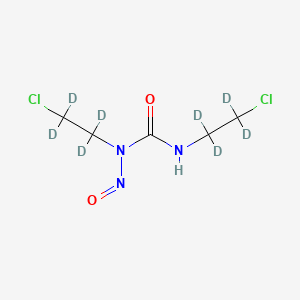
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
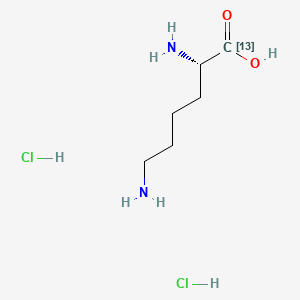
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)

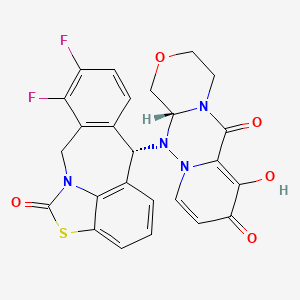
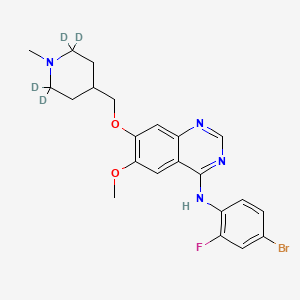
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)


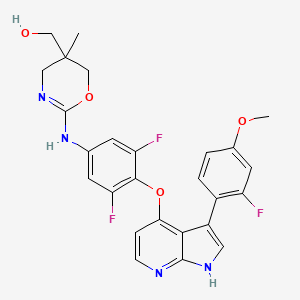
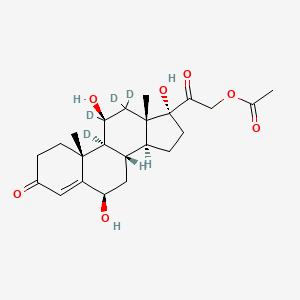
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
